molecular formula C18H26N2O3 B11420884 Ethyl 4-{[2-(cyclohex-1-EN-1-YL)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

Ethyl 4-{[2-(cyclohex-1-EN-1-YL)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11420884
M. Wt: 318.4 g/mol
InChI Key: OCGKZQDXHDHREL-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(cyclohex-1-EN-1-YL)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(cyclohex-1-EN-1-YL)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the carbamoyl and ethyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(cyclohex-1-EN-1-YL)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 4-{[2-(cyclohex-1-EN-1-YL)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 4-{[2-(cyclohex-1-EN-1-YL)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[2-(cyclohex-1-EN-1-YL)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 4-[2-(cyclohexen-1-yl)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C18H26N2O3/c1-4-23-18(22)16-12(2)15(13(3)20-16)17(21)19-11-10-14-8-6-5-7-9-14/h8,20H,4-7,9-11H2,1-3H3,(H,19,21)

InChI Key

OCGKZQDXHDHREL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCC2=CCCCC2)C

Origin of Product

United States

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